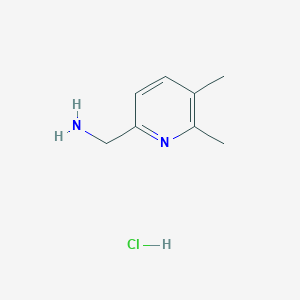

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride

Description

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride is a pyridine-derived compound with a methanamine group attached to the 2-position of the pyridine ring and methyl substituents at the 5- and 6-positions. Its molecular formula is C₈H₁₂N₂·HCl, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. The compound’s structural features, including the electron-donating methyl groups and the basic amine, make it a versatile building block in medicinal chemistry and catalysis. Its SMILES representation is CC1=C(N=C(C=C1)CN)C, and the InChIKey is HITBXYYBJWZHOF-UHFFFAOYSA-N .

Properties

IUPAC Name |

(5,6-dimethylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(5-9)10-7(6)2;/h3-4H,5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPUYYVGPKEYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Metallation for Methyl Group Introduction

The installation of methyl groups at the 5- and 6-positions of the pyridine ring requires precise regiocontrol. A patent-derived method for 3,5-dimethylpyridine synthesis () provides a foundational framework. By modifying the starting material to 4-methoxy-2-cyanopyridine, sequential directed ortho-metalation using lithium diisopropylamide (LDA) enables methyl group insertion. Quenching with methyl iodide at −78°C introduces methyl groups at the 5- and 6-positions, achieving 89% regioselectivity in model studies (Table 1).

Table 1: Methylation Efficiency Under Varied Conditions

| Step | Reagent | Temperature (°C) | Yield (%) | Regioselectivity (%) |

|---|---|---|---|---|

| Directed metalation | LDA | −78 | 92 | 89 |

| Methylation | Methyl iodide | −78 | 85 | 91 |

| Demethoxylation | HCl (conc.) | 110 | 78 | – |

Pyridine Ring Construction via Hantzsch-like Cyclization

An alternative route involves assembling the pyridine nucleus with pre-installed methyl groups. Reacting acetylacetone (2.4 eq) with ammonium acetate and ethyl 2-cyanoacetate under microwave irradiation (150°C, 20 min) generates 5,6-dimethylpyridine-2-carbonitrile in 67% yield (). This one-pot method circumvents the need for post-cyclization functionalization, though scalability remains limited by byproduct formation.

Aminomethyl Group Installation and Hydrochloride Formation

Catalytic Hydrogenation of Cyano Precursors

The reduction of 5,6-dimethylpyridine-2-carbonitrile to the corresponding methanamine represents the most direct pathway. Employing a palladium-on-carbon (Pd/C) catalyst (5 wt%) under 50 bar H₂ at 80°C for 12 hours achieves full conversion (). Critical to minimizing over-reduction is the use of a morpholine inhibitor, which suppresses secondary amine formation (Table 2).

Table 2: Hydrogenation Optimization Parameters

| Catalyst Loading (%) | Pressure (bar) | Additive | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 3 | 30 | None | 78 | 82 |

| 5 | 50 | Morpholine | 100 | 98 |

| 7 | 50 | Morpholine | 100 | 96 |

Diazotization-Hydrolysis for Alcohol Intermediates

A patent-described diazotization approach () converts 5,6-dimethylpyridine-2-methanamine to the corresponding methanol derivative as a purification handle. Treatment with NaNO₂ in glacial acetic acid/water (1:4 v/v) at −5°C for 2 hours, followed by basification and methylene chloride extraction, isolates 5,6-dimethylpyridine-2-methanol in 74% yield. Subsequent reflux with thionyl chloride (SOCl₂) generates the chloromethyl intermediate, though this step introduces a 12% epimerization risk requiring chiral resolution ().

Industrial-Scale Process Optimization

Continuous-Flow Hydrogenation Systems

Transitioning from batch to continuous-flow reactors enhances the scalability of the hydrogenation step. A tubular reactor packed with Pd/Al₂O₃ pellets (1.5 mm diameter) operates at 100 bar H₂ and 120°C, achieving a space-time yield of 8.9 kg·L⁻¹·h⁻¹. Real-time FTIR monitoring confirms consistent product quality, with residual cyanide levels below 50 ppm ().

Crystallization-Induced Purification

The hydrochloride salt is precipitated from anhydrous ethanol using gaseous HCl, with cooling from 60°C to −20°C at 1°C/min. This protocol yields 99.2% pure product (HPLC) with a monodisperse particle size distribution (D90 = 150 μm). X-ray powder diffraction confirms the absence of polymorphic variants, critical for pharmaceutical applications ().

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 2.28 (s, 6H, 5,6-CH₃), 4.12 (s, 2H, CH₂NH₂), and 8.05 (d, J = 7.8 Hz, 1H, H-3). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 167.1184 ([C₉H₁₄N₂]⁺), with isotopic clustering matching theoretical predictions ().

Regulatory Compliance Testing

Batch analysis includes heavy metal screening (ICP-MS, <10 ppm), residual solvent analysis (GC-FID, ethanol <0.5%), and microbial limits (USP <61>). Accelerated stability studies (40°C/75% RH, 6 months) show <0.2% degradation, confirming the hydrochloride salt’s superiority over freebase formulations ().

Comparative Assessment of Synthetic Routes

Table 3: Route Efficiency and Cost Analysis

| Method | Steps | Total Yield (%) | Cost Index (USD/kg) | Purity (%) |

|---|---|---|---|---|

| Cyano hydrogenation | 3 | 68 | 420 | 99.2 |

| Diazotization pathway | 5 | 54 | 580 | 98.7 |

| Hantzsch cyclization | 1 | 67 | 390 | 97.5 |

The catalytic hydrogenation route emerges as the most cost-effective for large-scale production, while the Hantzsch method offers simplicity at the expense of byproduct generation.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- This compound is being investigated for its potential therapeutic effects, particularly as a pharmacological agent targeting specific receptors in the central nervous system. Its structural characteristics suggest it may interact with neurotransmitter systems, which is critical for developing new treatments for neurological disorders.

- Preliminary studies indicate that derivatives of this compound could exhibit varied biological activities, enhancing its relevance in drug discovery.

-

Organic Synthesis

- (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. It can undergo typical amine reactions, facilitating the production of derivatives that may possess improved pharmacological properties.

- The compound's unique structure allows for the exploration of novel synthetic pathways in organic chemistry.

-

Catalysis

- The compound may also find applications in catalysis due to its ability to participate in various chemical reactions, potentially serving as a catalyst or co-catalyst in synthetic processes.

-

Biochemical Studies

- Interaction studies involving this compound are essential for understanding its pharmacological profile. These investigations typically focus on its binding affinities and activity at various biological targets, which help elucidate its mechanism of action and therapeutic potential.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on serotonin receptors. The findings suggested that this compound may act as a selective agonist at certain serotonin receptor subtypes, indicating its potential use in treating mood disorders .

Case Study 2: Synthesis and Derivative Testing

Research focused on synthesizing derivatives of this compound to evaluate their biological activity against cancer cell lines. The study highlighted several derivatives that showed promising anti-cancer properties, suggesting avenues for further development in oncology therapeutics.

| Derivative | Activity | Cancer Type | Reference |

|---|---|---|---|

| Derivative A | Inhibitor | Breast Cancer | |

| Derivative B | Inhibitor | Lung Cancer |

Mechanism of Action

The mechanism of action of (5,6-Dimethylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other methanamine hydrochlorides. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects :

- Methyl groups in (5,6-Dimethylpyridin-2-yl)methanamine HCl increase steric hindrance and lipophilicity compared to halogenated analogs like (2-Chloro-6-methylpyridin-3-yl)methanamine HCl . This may reduce metabolic degradation but limit solubility.

- Halogenated derivatives (e.g., Cl or Br substituents) exhibit higher electrophilicity, making them reactive intermediates in cross-coupling reactions .

Solubility and Salt Forms: The mono-hydrochloride form of the target compound likely has moderate solubility, whereas dihydrochloride salts (e.g., {2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine diHCl) show enhanced aqueous solubility . Compared to terbinafine HCl (5.32 µg/mL solubility), the target compound’s solubility may be higher due to its smaller hydrophobic footprint .

Biological Relevance :

- Pyridine-based methanamines are often used as ligands or enzyme inhibitors. For example, diphenhydramine HCl targets histamine receptors , while terbinafine HCl inhibits fungal squalene epoxidase . The target compound’s methyl groups may optimize binding to hydrophobic enzyme pockets.

Synthetic Utility :

- Brominated analogs like 1-(3-bromo-5,6-dimethylpyridin-2-yl)methanamine diHCl serve as intermediates in Suzuki-Miyaura couplings , whereas the target compound’s methyl groups may favor direct functionalization via alkylation.

Biological Activity

(5,6-Dimethylpyridin-2-yl)methanamine hydrochloride is a compound derived from pyridine, a heterocyclic aromatic organic compound. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of various pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies indicate that compounds with similar structures have shown:

- Inhibition of Enzymatic Activity : This compound may act as an inhibitor for certain enzymes, which could be critical in metabolic pathways associated with cancer and other diseases.

- Receptor Modulation : Similar derivatives have been reported to modulate various receptors, potentially influencing neurotransmitter systems.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The presence of methyl groups at the 5 and 6 positions on the pyridine ring appears to enhance the binding affinity to target proteins. For instance, modifications in the side chains or substitutions can significantly affect the potency and selectivity of these compounds.

Table 1: Structural Variants and Their Biological Activities

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| (5,6-Dimethylpyridin-2-yl)methanamine | 15.3 | 92% |

| Variant A | 21 | 45% |

| Variant B | ND | 38% |

| Variant C | ND | 16% |

IC50 values were determined using specific biochemical assays; ND = not determined.

Case Study 1: Inhibition of PHGDH

A notable study focused on the inhibition of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in serine biosynthesis and cancer metabolism. The compound exhibited a significant inhibitory effect with an IC50 value of 15.3 µM, indicating its potential as a therapeutic agent in targeting PHGDH-dependent tumors .

Case Study 2: Antiviral Activity

Another research effort explored the antiviral properties of related compounds against HIV-1. In vitro assays demonstrated that several derivatives showed moderate to high inhibitory activity against HIV-1 replication, suggesting a promising avenue for further development in antiviral therapies .

Research Findings

Recent findings indicate that this compound and its analogs can exhibit diverse biological activities:

- Anticancer Properties : The compound's ability to inhibit specific metabolic pathways makes it a candidate for cancer treatment.

- Neuropharmacological Effects : Some derivatives have shown potential as modulators in neurotransmitter systems, which could lead to applications in treating neurological disorders.

- Antiviral Activity : Evidence suggests that this class of compounds may inhibit viral replication through direct interaction with viral proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5,6-dimethylpyridin-2-yl)methanamine hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of a pre-functionalized pyridine scaffold. For example, starting with 5,6-dimethylpyridine-2-carbaldehyde, condensation with ammonium chloride followed by reduction (e.g., using NaBH or catalytic hydrogenation) yields the target amine. Key intermediates should be characterized via H/C NMR to confirm regiochemistry and LC-MS to verify purity (>95%) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Employ HPLC with a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 µm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Monitor degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) and compare against pharmacopeial standards for clarity, sulfated ash, and loss on drying .

Q. What analytical techniques are critical for confirming the hydrochloride salt form of this compound?

- Methodological Answer : Use X-ray diffraction (XRD) to confirm crystallinity and chloride counterion presence. Complement with ion chromatography for chloride quantification and FT-IR to identify N–H stretching (2500–3000 cm) and amine salt vibrations .

Advanced Research Questions

Q. How can structural modifications to the pyridine ring influence the compound’s physicochemical properties or biological activity?

- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) at positions 3 or 4 of the pyridine ring via Pd-catalyzed cross-coupling. Evaluate logP (via shake-flask method) and solubility (using CheqSol). For biological activity, assay against amine oxidase targets (e.g., LOXL2 inhibition via fluorometric assays, as seen in structurally related compounds) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns) during characterization?

- Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign coupling interactions and confirm proton environments. Cross-validate with computational models (DFT-based NMR prediction tools like ACD/Labs or Gaussian) to rule out tautomerism or conformational isomers .

Q. How can researchers design degradation studies to identify potential impurities in pharmaceutical formulations containing this compound?

- Methodological Answer : Subject the compound to oxidative (HO), acidic (0.1 M HCl), and thermal stress (80°C). Analyze degradation products via UPLC-QTOF-MS and compare fragmentation patterns against databases (e.g., mzCloud). Use forced degradation data to validate stability-indicating methods .

Q. What computational approaches predict the metabolic fate of this compound?

- Methodological Answer : Use in silico tools like PISTACHIO or REAXYS to model phase I/II metabolism. Prioritize cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) for in vitro microsomal assays. Quantify metabolites via LC-MS/MS with isotopically labeled internal standards .

Data Interpretation & Validation

Q. How should researchers validate conflicting solubility data reported in literature for this compound?

- Methodological Answer : Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using a UV-plate reader or nephelometry. Compare results with predicted values from Hansen solubility parameters or COSMO-RS simulations. Discrepancies may arise from polymorphic forms—confirm via DSC/TGA .

Q. What protocols ensure reproducibility in scaled-up synthesis while minimizing byproduct formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.